molecular formula C13H15IN4O7 B1231655 Iasa-glc CAS No. 98897-10-0

Iasa-glc

Cat. No.: B1231655
CAS No.: 98897-10-0
M. Wt: 464.19 g/mol
InChI Key: QTDKPPJNUVDPLN-MJOGRPBISA-N
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Description

Iasa-glc, specifically referred to as [¹²⁵I]this compound (N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose labeled with iodine-125), is a synthetic glucose derivative extensively utilized in biochemical studies to investigate monosaccharide transport mechanisms. This compound integrates an azidosalicyl group and a radioactive iodine isotope, enabling its use in photoaffinity labeling and radiotracer experiments. Its primary application lies in binding to the human erythrocyte monosaccharide transporter, facilitating the identification and characterization of transporter proteins through autoradiography or scintillation counting . The azide moiety allows for covalent crosslinking upon UV exposure, making it invaluable for mapping substrate-binding sites in membrane proteins .

Properties

CAS No.

98897-10-0

Molecular Formula

C13H15IN4O7

Molecular Weight

464.19 g/mol

IUPAC Name

4-azido-2-hydroxy-3-(125I)iodanyl-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide

InChI

InChI=1S/C13H15IN4O7/c14-7-5(17-18-15)2-1-4(8(7)19)12(23)16-3-6-9(20)10(21)11(22)13(24)25-6/h1-2,6,9-11,13,19-22,24H,3H2,(H,16,23)/t6-,9-,10+,11-,13?/m1/s1/i14-2

InChI Key

QTDKPPJNUVDPLN-MJOGRPBISA-N

SMILES

C1=CC(=C(C(=C1C(=O)NCC2C(C(C(C(O2)O)O)O)O)O)I)N=[N+]=[N-]

Isomeric SMILES

C1=CC(=C(C(=C1C(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)[125I])N=[N+]=[N-]

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NCC2C(C(C(C(O2)O)O)O)O)O)I)N=[N+]=[N-]

Synonyms

IASA-Glc
N-(4-iodoazidosalicyl)-6-amido-6-deoxyglucopyranose
N-(4-iodoazidosalicyl)-6-amido-6-deoxyglucose

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Iasa-glc belongs to a class of modified monosaccharides designed for probing transporter activity. Below, it is compared with two structurally and functionally related compounds: D-glucose (the natural substrate) and N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose (a non-radioactive inhibitor).

Structural and Functional Comparison

Compound Structural Features Function Efficacy/Applications References
[¹²⁵I]this compound 6-deoxyglucose backbone with azidosalicyl group and ¹²⁵I label. Radiolabeled photoaffinity probe for monosaccharide transporters. Binds irreversibly to transporters upon UV activation; enables precise localization.
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose 6-deoxyglucose backbone with azidosalicyl group (no iodine label). Competitive inhibitor of monosaccharide transporter labeling. Inhibits [¹²⁵I]this compound binding 10-fold more effectively than D-glucose in erythrocytes.
D-glucose Natural hexose with hydroxyl groups at C2, C3, C4, and C6 positions. Primary substrate for glucose transporters. Low inhibitory efficacy; serves as a baseline for synthetic analog comparisons.

Key Research Findings

Binding Efficiency: N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose demonstrates superior inhibitory potency compared to D-glucose, attributed to its azidosalicyl group, which enhances affinity for the transporter’s active site .

Radiolabeling Utility: [¹²⁵I]this compound’s radioactive label allows quantitative tracking of transporter dynamics, a feature absent in non-iodinated analogs .

Structural Flexibility : The 6-deoxy modification in both this compound and its inhibitor reduces metabolic interference, ensuring targeted interaction with transporters .

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